

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 3-isopropylpyrazole-4-carboxylate

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Compound of Interest

Compound Name: *Ethyl-3-isopropyl pyrazole-4-carboxylate*

Cat. No.: *B1344702*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for Ethyl 3-isopropylpyrazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally analogous pyrazole derivatives to forecast its spectral characteristics. This document also outlines a detailed experimental protocol for its synthesis and explores the broader context of pyrazole derivatives in inhibiting cellular signaling pathways, a critical aspect of drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-isopropylpyrazole-4-carboxylate. These predictions are based on the analysis of reported data for similar compounds, including ethyl 3-methyl-1H-pyrazole-4-carboxylate and ethyl 3-phenyl-1H-pyrazole-4-carboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5 - 13.5	br s	1H	N-H
~8.0 - 8.2	s	1H	C5-H
~4.2 - 4.3	q	2H	-OCH ₂ CH ₃
~3.0 - 3.2	sept	1H	-CH(CH ₃) ₂
~1.3 - 1.4	t	3H	-OCH ₂ CH ₃
~1.2 - 1.3	d	6H	-CH(CH ₃) ₂

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~163 - 165	C=O (ester)
~155 - 158	C3
~138 - 140	C5
~110 - 112	C4
~60 - 62	-OCH ₂ CH ₃
~25 - 27	-CH(CH ₃) ₂
~21 - 23	-CH(CH ₃) ₂
~14 - 15	-OCH ₂ CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3200 - 3400	N-H stretch
~2970 - 2870	C-H stretch (aliphatic)
~1700 - 1720	C=O stretch (ester)
~1550 - 1580	C=N stretch (pyrazole ring)
~1200 - 1250	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
196	[M] ⁺ (Molecular Ion)
181	[M - CH ₃] ⁺
167	[M - C ₂ H ₅] ⁺
151	[M - OCH ₂ CH ₃] ⁺
123	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

This section details a proposed synthetic route for Ethyl 3-isopropylpyrazole-4-carboxylate, based on established methods for the synthesis of analogous pyrazole derivatives.

Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with ethyl 3-oxo-4-methylpentanoate (1 equivalent) and triethyl orthoformate (1.2 equivalents).
- **Reaction Execution:** Acetic anhydride (2.5 equivalents) is added dropwise to the stirred mixture at room temperature.

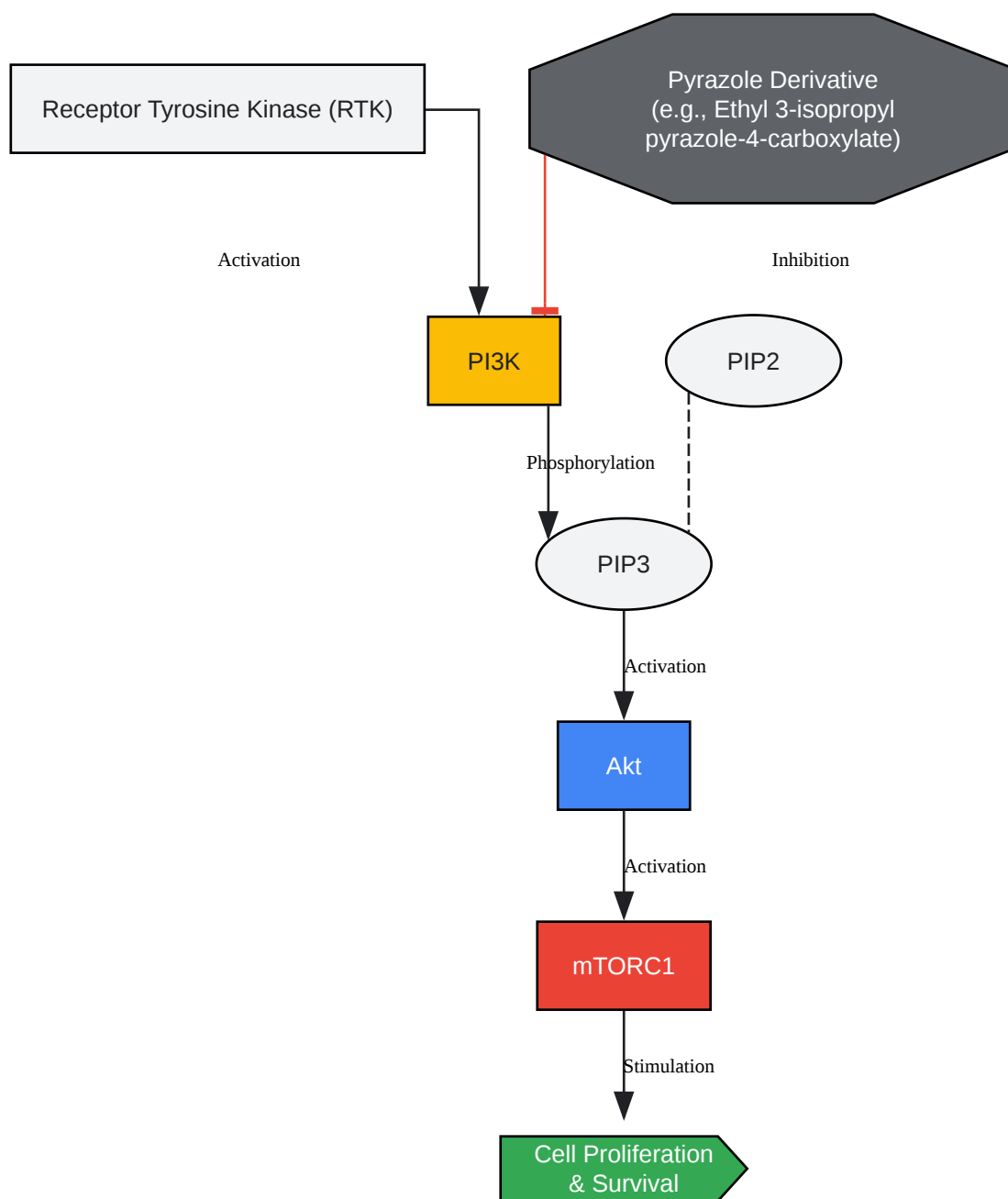
- **Heating:** The reaction mixture is then heated to 120-130 °C and refluxed for 2-3 hours.
- **Work-up:** The reaction mixture is cooled to room temperature, and the excess acetic anhydride and ethyl acetate formed are removed under reduced pressure. The crude product, ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate, is used in the next step without further purification.

Synthesis of Ethyl 3-isopropylpyrazole-4-carboxylate

- **Reaction Setup:** A round-bottom flask is charged with the crude ethyl 2-(ethoxymethylene)-3-oxo-4-methylpentanoate (1 equivalent) and dissolved in ethanol.
- **Addition of Hydrazine:** The solution is cooled in an ice bath, and hydrazine hydrate (1.1 equivalents) is added dropwise with stirring.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- **Work-up and Purification:** The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Ethyl 3-isopropylpyrazole-4-carboxylate.

Visualization of a Representative Signaling Pathway

Pyrazole derivatives are known to be potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases like cancer.^{[1][2]} The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for pyrazole-based inhibitors.^[2]



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Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by a pyrazole derivative.

This technical guide provides a foundational understanding of Ethyl 3-isopropylpyrazole-4-carboxylate for research and development purposes. The provided synthetic protocol and predicted spectroscopic data offer a starting point for its synthesis and characterization, while

the signaling pathway diagram highlights its potential therapeutic relevance. Further experimental validation is necessary to confirm the presented data.

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References

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